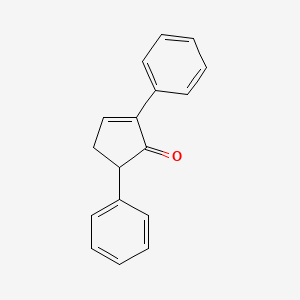

2-Cyclopenten-1-one, 2,5-diphenyl-

CAS No.: 62156-62-1

Cat. No.: VC19467922

Molecular Formula: C17H14O

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62156-62-1 |

|---|---|

| Molecular Formula | C17H14O |

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | 2,5-diphenylcyclopent-2-en-1-one |

| Standard InChI | InChI=1S/C17H14O/c18-17-15(13-7-3-1-4-8-13)11-12-16(17)14-9-5-2-6-10-14/h1-11,16H,12H2 |

| Standard InChI Key | YHUCEEXFBYAMJY-UHFFFAOYSA-N |

| Canonical SMILES | C1C=C(C(=O)C1C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound, 2,5-diphenylcyclopent-2-en-1-one, reflects its core cyclopentenone scaffold (a cyclopentane ring with one ketone group and one double bond) and the two phenyl substituents. Its molecular formula is C₁₇H₁₄O, with a molecular weight of 234.3 g/mol. The presence of the α,β-unsaturated ketone moiety (enone system) confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

Spectroscopic Identification

While experimental data for 2,5-diphenylcyclopent-2-en-1-one are scarce, analogous cyclopentenones exhibit characteristic spectroscopic signatures:

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch near 1,700 cm⁻¹ and a conjugated C=C absorption around 1,600 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Aromatic protons resonate between 7.0–7.5 ppm as multiplet signals, while the vinylic protons adjacent to the ketone appear as deshielded singlets or doublets near 6.0–6.5 ppm.

-

¹³C NMR: The ketone carbon typically resonates near 200 ppm, with sp² carbons of the enone system between 120–140 ppm .

-

Synthetic Routes and Optimization

Aldol Condensation Methodology

The most robust synthesis route for 2,5-diarylcyclopentenones involves aldol condensation of α-diketones with acetone derivatives under alkaline conditions. For 2,5-diphenylcyclopent-2-en-1-one, this entails reacting benzil (1,2-diphenylethanedione) with acetone in the presence of a strong base (e.g., NaOH or KOH) :

Reaction Mechanism:

-

First Aldol Addition: Deprotonation of acetone forms an enolate, which attacks one carbonyl group of benzil.

-

Second Aldol Addition: A second enolate attack on the remaining carbonyl induces cyclization.

-

Dehydration: Elimination of water yields the conjugated enone system.

Optimization Considerations:

-

Temperature: Reactions at room temperature (20–25°C) typically require 12–24 hours, while reflux conditions (60–80°C) reduce time to 4–6 hours .

-

Yield: Substituted benzils (e.g., halogenated analogs) often yield >70% product, whereas unsubstituted benzil may yield 50–60% due to steric and electronic factors .

Alternative Industrial-Scale Approaches

Patent literature describes complementary methods for cyclopentenone synthesis, such as continuous flow reactors and catalytic dehydrogenation of cyclic alcohols . For example, a patented process involving ketone cyclization in the presence of palladium catalysts achieves yields up to 58% under mild conditions .

Physicochemical Properties and Stability

Physical State and Solubility

2,5-Diphenylcyclopent-2-en-1-one is presumed to exist as a crystalline solid at room temperature, with limited solubility in polar solvents (e.g., water) but high solubility in organic media such as dichloromethane, ethyl acetate, and toluene. The hydrophobic phenyl substituents dominate its solvation behavior.

Thermal and Oxidative Stability

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Additions

The α,β-unsaturated ketone moiety enables diverse transformations:

-

Michael Addition: Nucleophiles (e.g., amines, thiols) add to the β-carbon, forming substituted cyclopentanones.

-

Diels-Alder Reactions: The enone acts as a dienophile, reacting with dienes to yield bicyclic adducts.

Reduction and Oxidation

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the double bond, yielding 2,5-diphenylcyclopentanone.

-

Oxidation: Strong oxidants (e.g., KMnO₄) cleave the ring, producing dicarboxylic acid derivatives.

Applications in Scientific Research

Medicinal Chemistry

Cyclopentenones are investigated for their antitumor and anti-inflammatory properties, often mediated through Michael addition to cysteine residues in cellular proteins . While 2,5-diphenyl derivatives remain underexplored, their structural similarity to bioactive analogs (e.g., prostaglandins) suggests potential therapeutic utility.

Material Science

The rigid, aromatic-rich structure of 2,5-diphenylcyclopent-2-en-1-one makes it a candidate for organic semiconductors or liquid crystal components. Its ability to undergo photoinduced electron transfer could be harnessed in optoelectronic devices.

Comparison with Structural Analogs

| Property | 2,5-Diphenylcyclopent-2-en-1-one | 3,4-Diphenylcyclopent-2-en-1-one | 4-Hydroxy-2,5-diphenylcyclopentenone |

|---|---|---|---|

| Substituent Position | 2,5- | 3,4- | 2,5- with 4-OH |

| Reactivity | High electrophilicity at β-carbon | Moderate due to steric hindrance | Enhanced H-bonding capacity |

| Bioactivity | Potential anticancer leads | Limited studies | Antioxidant properties demonstrated |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume